REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]([CH3:14])([C:11]([OH:13])=[O:12])[C:8]([OH:10])=[O:9].[CH2:15](O)[CH3:16].[C:18]1(C)C=CC=C[CH:19]=1>>[CH2:18]([O:9][C:8](=[O:10])[C:7]([CH3:14])([CH3:6])[C:11]([O:13][CH2:15][CH3:16])=[O:12])[CH3:19] |f:2.3|
|
Name
|
|
Quantity
|
0.023 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C(=O)O)C
|
Name
|
ethanol toluene
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O.C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed
|
Type
|
DISTILLATION
|
Details
|
distilling the azeotropic water/toluene mixture
|
Type
|
ADDITION
|
Details
|
adding every few an ethanol/toluene mixture
|
Type
|
ADDITION
|
Details
|
the reaction mixture is added with 50 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×15 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts are dried over sodium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography (eluent 2:1 hexane/AcOEt)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |